molecular formula C10H14N2O2S B2945681 5-Phenyl-1,2,5-thiadiazepane 1,1-dioxide CAS No. 1895450-55-1

5-Phenyl-1,2,5-thiadiazepane 1,1-dioxide

Cat. No.: B2945681
CAS No.: 1895450-55-1
M. Wt: 226.29
InChI Key: LHKWQGVEHMQAEU-UHFFFAOYSA-N
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Description

5-Phenyl-1,2,5-thiadiazepane 1,1-dioxide is a specialized seven-membered heterocyclic scaffold of significant interest in synthetic and medicinal chemistry research. This sultam (cyclic sulfonamide) belongs to the 1,2,5-thiadiazepane 1,1-dioxide class, a area of study for the development of novel synthetic methodologies . The saturated diazepane ring system, incorporating a sulfonyl group, presents a three-dimensional architecture that can serve as a constrained scaffold or a versatile building block for constructing more complex molecular architectures. The primary research value of this compound lies in its utility as an intermediate in organic synthesis and chemical biology. Sultams like this one are frequently investigated as key precursors in the development of pharmacologically active compounds, given that the sulfonamide functional group is a common feature in many drugs . Researchers utilize such scaffolds to explore structure-activity relationships, particularly in the design of molecules that mimic peptide turn structures or act as enzyme inhibitors. The synthetic protocols for related 1,2,5-thiadiazepane 1,1-dioxides often involve innovative strategies such as aza-Michael addition pathways, highlighting the compound's role in advancing synthetic chemistry techniques . This reagent is provided for research applications exclusively and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-phenyl-1,2,5-thiadiazepane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c13-15(14)9-8-12(7-6-11-15)10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKWQGVEHMQAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,2,5-thiadiazepane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

5-Phenyl-1,2,5-thiadiazepane 1,1-dioxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Phenyl-1,2,5-thiadiazepane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with biological targets, leading to inhibition or modulation of their activity. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key differences between 5-phenyl-1,2,5-thiadiazepane 1,1-dioxide and its analogs:

Compound Name Molecular Formula Ring Size Key Substituents Functional Parent References
This compound C₉H₁₂N₂O₂S 7-membered Phenyl at C5 Sulfamide derivative
2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide C₁₆H₁₂N₂O₃S 5-membered Benzoyl at C2, phenyl at C4 1,2,5-Thiadiazole
5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide C₈H₈N₂O₃S 5-membered Phenyl at C5, ketone at C3 Sulfamide
Key Observations:

Ring Size and Stability: The seven-membered thiadiazepane ring introduces conformational flexibility compared to rigid five-membered analogs like thiadiazolidinones. This may influence binding affinity in biological systems or thermal stability in materials .

Electronic and Spectral Properties

  • Sulfone Group : The 1,1-dioxide moiety in all compounds confers strong electron-withdrawing effects, polarizing the ring system and enhancing reactivity toward nucleophiles .
  • UV-Vis and NMR: Thiadiazolidinones exhibit characteristic carbonyl (C=O) stretching at ~1700 cm⁻¹ in IR spectra, while benzoyl-substituted thiadiazoles show additional aromatic proton signals in the 7.0–8.5 ppm range in ¹H NMR .

Q & A

Q. Table 1. Key Variables in Synthetic Optimization

VariableImpact on YieldRecommended Range
TemperatureNonlinear correlation with cyclization efficiency60–100°C
Catalyst LoadingProportional to reaction rate up to 5 mol%2–5 mol%
Solvent PolarityHigher polarity reduces byproduct formationDMF/THF (3:1)

Q. Table 2. Comparative Bioactivity of Thiadiazepane Analogs

CompoundIC50 (Protease Inhibition)LogP
5-Phenyl derivative12.3 μM2.1
4-Nitro-phenyl analog8.7 μM1.8
Unsubstituted core>50 μM1.5

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